molecular formula C9H10IN5 B12921870 3-Cyclopentyl-7-iodo-3H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 17050-81-6

3-Cyclopentyl-7-iodo-3H-[1,2,3]triazolo[4,5-d]pyrimidine

Cat. No.: B12921870
CAS No.: 17050-81-6
M. Wt: 315.11 g/mol
InChI Key: QEULEYZNAVBRFC-UHFFFAOYSA-N
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Description

3-Cyclopentyl-7-iodo-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a heterocyclic compound that features a triazolopyrimidine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopentyl-7-iodo-3H-[1,2,3]triazolo[4,5-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-cyclopentyl-1H-[1,2,3]triazole with iodine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

3-Cyclopentyl-7-iodo-3H-[1,2,3]triazolo[4,5-d]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 3-cyclopentyl-7-azido-3H-[1,2,3]triazolo[4,5-d]pyrimidine .

Mechanism of Action

The mechanism of action of 3-Cyclopentyl-7-iodo-3H-[1,2,3]triazolo[4,5-d]pyrimidine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can lead to alterations in cellular processes such as cell cycle progression and apoptosis . Molecular docking studies have shown that the compound fits well into the active sites of certain enzymes, forming essential hydrogen bonds and hydrophobic interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyclopentyl-7-iodo-3H-[1,2,3]triazolo[4,5-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of the cyclopentyl group enhances its lipophilicity, potentially improving its cellular uptake and bioavailability .

Properties

CAS No.

17050-81-6

Molecular Formula

C9H10IN5

Molecular Weight

315.11 g/mol

IUPAC Name

3-cyclopentyl-7-iodotriazolo[4,5-d]pyrimidine

InChI

InChI=1S/C9H10IN5/c10-8-7-9(12-5-11-8)15(14-13-7)6-3-1-2-4-6/h5-6H,1-4H2

InChI Key

QEULEYZNAVBRFC-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)N2C3=C(C(=NC=N3)I)N=N2

Origin of Product

United States

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